molecular formula C10H5ClF2O2 B5769223 3-chloro-2-(difluoromethyl)-4H-chromen-4-one

3-chloro-2-(difluoromethyl)-4H-chromen-4-one

Cat. No. B5769223
M. Wt: 230.59 g/mol
InChI Key: HCDHQUNKPHYMMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-chloro-2-(difluoromethyl)-4H-chromen-4-one, also known as DFCR, is a compound belonging to the chromenone family. It is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. DFCR is a promising compound that has shown significant results in various studies, making it a topic of interest for researchers.

Mechanism of Action

3-chloro-2-(difluoromethyl)-4H-chromen-4-one exerts its effects through various mechanisms of action. It has been found to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2), lipoxygenase (LOX), and nitric oxide synthase (NOS). 3-chloro-2-(difluoromethyl)-4H-chromen-4-one has also been found to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a crucial role in the regulation of cellular redox homeostasis and the protection against oxidative stress.
Biochemical and Physiological Effects:
3-chloro-2-(difluoromethyl)-4H-chromen-4-one has been found to have various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). 3-chloro-2-(difluoromethyl)-4H-chromen-4-one has also been found to reduce the levels of reactive oxygen species (ROS) and increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). Furthermore, 3-chloro-2-(difluoromethyl)-4H-chromen-4-one has been found to inhibit the proliferation of various cancer cells and induce apoptosis.

Advantages and Limitations for Lab Experiments

3-chloro-2-(difluoromethyl)-4H-chromen-4-one has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in a laboratory setting. 3-chloro-2-(difluoromethyl)-4H-chromen-4-one is also stable and has a long shelf life, making it a suitable compound for long-term experiments. However, 3-chloro-2-(difluoromethyl)-4H-chromen-4-one has some limitations for lab experiments. It is a relatively new compound, and its properties and effects are not fully understood. Furthermore, 3-chloro-2-(difluoromethyl)-4H-chromen-4-one may have different effects on different cell types, making it necessary to conduct extensive experiments to determine its effects accurately.

Future Directions

There are several future directions for the study of 3-chloro-2-(difluoromethyl)-4H-chromen-4-one. One future direction is to investigate the potential use of 3-chloro-2-(difluoromethyl)-4H-chromen-4-one in the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. Another future direction is to study the potential use of 3-chloro-2-(difluoromethyl)-4H-chromen-4-one in the treatment of cardiovascular diseases and diabetes. Furthermore, future studies could investigate the mechanisms of action of 3-chloro-2-(difluoromethyl)-4H-chromen-4-one and its effects on different cell types to gain a better understanding of its properties and effects. Finally, future studies could investigate the potential use of 3-chloro-2-(difluoromethyl)-4H-chromen-4-one in combination with other compounds to enhance its effects and reduce its limitations.

Synthesis Methods

3-chloro-2-(difluoromethyl)-4H-chromen-4-one can be synthesized through several methods, including the reaction of 3-chloro-4-hydroxycoumarin with difluoromethyl ketone in the presence of a base. It can also be synthesized by the reaction of 3-chloro-4-hydroxycoumarin with trifluoromethyl ketone in the presence of a base. The synthesis of 3-chloro-2-(difluoromethyl)-4H-chromen-4-one is relatively simple and can be carried out in a laboratory setting.

Scientific Research Applications

3-chloro-2-(difluoromethyl)-4H-chromen-4-one has been found to have various scientific research applications. It has been studied for its anti-inflammatory, antioxidant, and antitumor properties. 3-chloro-2-(difluoromethyl)-4H-chromen-4-one has also been found to have potential applications in the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. Furthermore, 3-chloro-2-(difluoromethyl)-4H-chromen-4-one has been studied for its potential use in the treatment of cardiovascular diseases and diabetes.

properties

IUPAC Name

3-chloro-2-(difluoromethyl)chromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5ClF2O2/c11-7-8(14)5-3-1-2-4-6(5)15-9(7)10(12)13/h1-4,10H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCDHQUNKPHYMMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=C(O2)C(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5ClF2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-2-(difluoromethyl)-4H-chromen-4-one

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